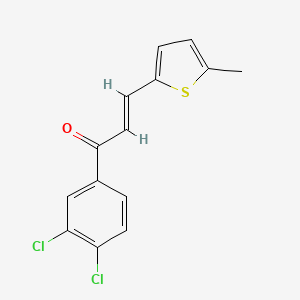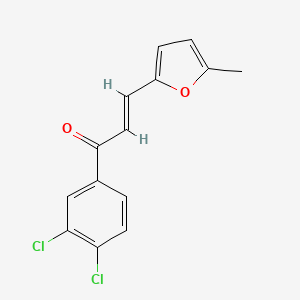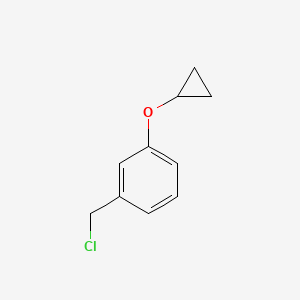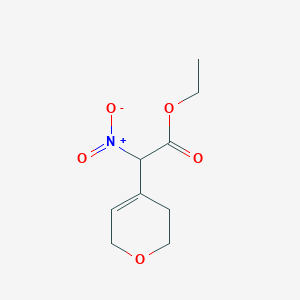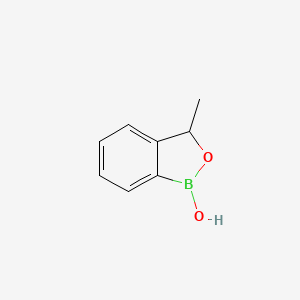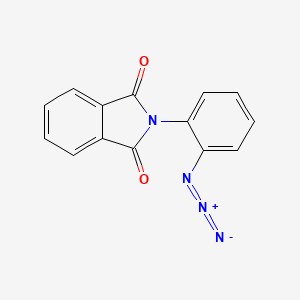
2-Phthalimidophenyl azide
Overview
Description
2-Phthalimidophenyl azide is an organic compound with the molecular formula C14H8N4O2. It is a derivative of phthalimide and contains an azide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phthalimidophenyl azide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide or sulfonate ester with an azide salt, such as sodium azide (NaN3) . Another method is the diazotization of primary amines, where the amine is treated with nitrous acid (HNO2) or a suitable nitrite source in the presence of an acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are usually carried out under controlled conditions to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phthalimidophenyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
2-Phthalimidophenyl azide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in the study of biological systems through the creation of bioconjugates and molecular probes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Phthalimidophenyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the presence of specific reagents and conditions, such as reducing agents or catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
2-Phthalimidophenyl azide can be compared with other similar compounds, such as:
Phenyl azide: Similar in structure but lacks the phthalimide moiety.
Benzyl azide: Contains a benzyl group instead of the phthalimide moiety.
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV, containing an azide group.
Properties
IUPAC Name |
2-(2-azidophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2/c15-17-16-11-7-3-4-8-12(11)18-13(19)9-5-1-2-6-10(9)14(18)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFMGOGBMOTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3167467.png)
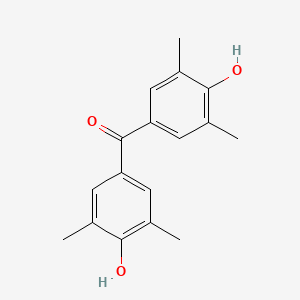
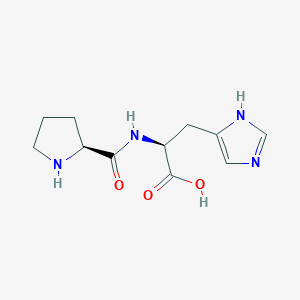
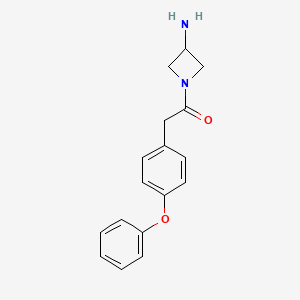
![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)
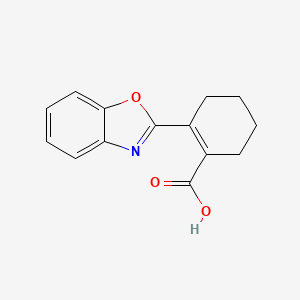
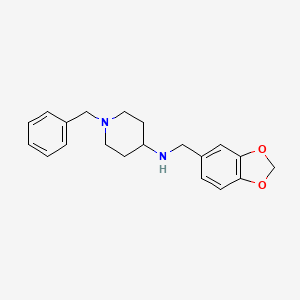
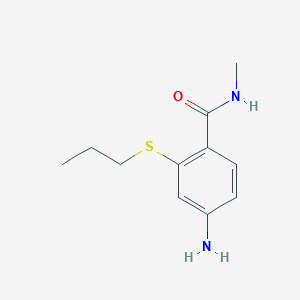
![3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3167540.png)
